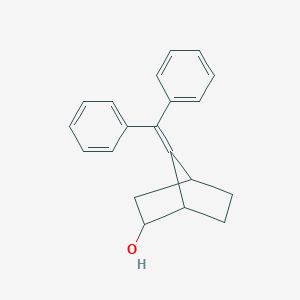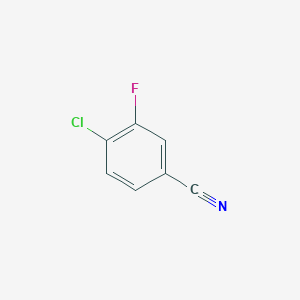
5-(2-Methoxyphenyl)-5-oxovaleric acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-(2-Methoxyphenyl)-5-oxovaleric acid involves various chemical reactions, including rearrangements and cyclization processes. For example, 1-methoxy- and 1-hydroxy-2-oxindoles can rearrange in acidic solutions to 5-substituted 2-aminophenylacetic acid derivatives, which are then cyclized to the corresponding 2-oxindoles upon heating. This method provides a route to synthesize 5-methoxyindole derivatives, illustrating the complexity and versatility of synthetic strategies for such compounds (Sakamoto, Hosoda, & Kikugawa, 1988).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant complexity. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid exhibits a crystalline structure stabilized by intermolecular hydrogen bonds, showcasing the detailed molecular interactions that can exist in compounds with methoxyphenyl groups (Tamer et al., 2015).
Chemical Reactions and Properties
Chemical reactions of compounds bearing the methoxyphenyl moiety can lead to a variety of products, depending on the reaction conditions and reagents used. For instance, the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate can produce 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, illustrating the chemical versatility of methoxyphenyl-containing compounds (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and vibrational spectra, have been extensively studied. The crystal and molecular structure of 5-methoxyindole-2-carboxylic acid, for example, is determined by single crystal X-ray diffraction analysis, infrared spectra, and density functional calculations, providing insight into the intermolecular interactions and the stability of the crystalline form (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Chemical Properties Analysis
The chemical properties of 5-(2-Methoxyphenyl)-5-oxovaleric acid and similar compounds are characterized by their reactivity in various chemical reactions. For instance, the study of the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester highlights the potential for nucleophilic substitution and cyclization reactions, indicative of the reactive nature of these compounds (Pimenova et al., 2003).
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications : β-oxidation-resistant indole-based 5-oxo-ETE receptor antagonists, which include derivatives of 5-(2-Methoxyphenyl)-5-oxovaleric acid, have shown potential as anti-inflammatory agents. These compounds, particularly those with cyclopropyl and cyclobutyl substituents, exhibit better tolerance though slightly less potency compared to 3S-methyl compounds (Qiuji Ye et al., 2017).
Analytical Chemistry : A specific and sensitive GC-FID method was developed for analyzing low-level impurities in 5-chlorovaleroyl chloride, a compound related to 5-(2-Methoxyphenyl)-5-oxovaleric acid. This method provides a reliable and robust means for analyzing acid chlorides or acid halides (L. Tang et al., 2010).
Synthesis of Salts : A study demonstrated the conversion of methoxy groups in phenyl substituents to 5-oxo-5,6,7,8-tetrahydrothiochromylium salts with significant yields. This indicates a novel synthetic pathway for these compounds (V. G. Kharchenko et al., 1982).
Antibacterial and Antituberculosis Activity : Oxovanadium complexes derived from fluoroquinolones and azodye rhodanine, which include derivatives of 5-(2-Methoxyphenyl)-5-oxovaleric acid, have shown potent antibacterial and antituberculosis activity. Some specific complexes demonstrated significant potency against Mycobacterium tuberculosis (Sanjay B. Gajera et al., 2015).
Electrochemical Detection of DNA : Methoxyphenol (MOP), a derivative of 5-(2-Methoxyphenyl)-5-oxovaleric acid, has been used as an oxidizable DNA label for electrochemical detection. This application offers an independent detection method for modified DNA (A. Šimonová et al., 2014).
Corrosion Inhibition : The novel 1,3,4-thiadiazole derivative 5-AMT, a derivative of 5-(2-Methoxyphenyl)-5-oxovaleric acid, has been found to effectively protect mild steel in acidic environments, indicating its potential as a corrosion inhibitor (A. Attou et al., 2020).
Bacterial Degradation : Research has shown that bacteria can metabolize catechol into 4-hydroxy-2-oxovalerate, a compound related to 5-(2-Methoxyphenyl)-5-oxovaleric acid, suggesting potential applications in biodegradation or bioremediation (S. Dagley & D. Gibson, 1965).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or other organic compounds in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . It’s possible that 5-(2-Methoxyphenyl)-5-oxovaleric acid might undergo similar reactions.
Biochemical Pathways
The suzuki–miyaura coupling, which this compound might be involved in, is a key reaction in the synthesis of various organic compounds . This suggests that the compound could potentially influence a wide range of biochemical pathways, depending on the specific context of its use.
Result of Action
Given its potential involvement in suzuki–miyaura coupling , it’s likely that the compound plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic molecules.
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling, which this compound might participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit a degree of stability and efficacy under a variety of environmental conditions.
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXICOZHKAHFZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645315 | |
| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105253-92-7 | |
| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)



